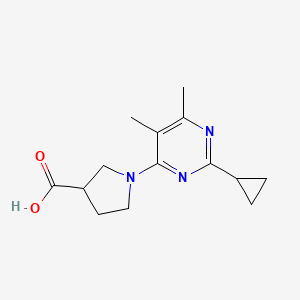
1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid is a complex organic compound with the molecular formula C14H19N3O2 This compound is notable for its unique structure, which includes a pyrimidine ring substituted with cyclopropyl and dimethyl groups, and a pyrrolidine ring attached to a carboxylic acid group
準備方法
The synthesis of 1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving cyclopropyl and dimethyl-substituted precursors.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is then attached to the pyrimidine ring through a nucleophilic substitution reaction.
Introduction of the Carboxylic Acid Group: Finally, the carboxylic acid group is introduced through oxidation reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
化学反応の分析
1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to yield the carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid can be compared with other pyrimidine and pyrrolidine derivatives:
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring but differ in their substituents and biological activity.
Pyrimidine Derivatives: Compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine have similar pyrimidine rings but differ in their additional ring structures and biological targets.
特性
分子式 |
C14H19N3O2 |
|---|---|
分子量 |
261.32 g/mol |
IUPAC名 |
1-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C14H19N3O2/c1-8-9(2)15-12(10-3-4-10)16-13(8)17-6-5-11(7-17)14(18)19/h10-11H,3-7H2,1-2H3,(H,18,19) |
InChIキー |
ZJORLYCBNFEYHL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(N=C1N2CCC(C2)C(=O)O)C3CC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylicacid](/img/structure/B15230001.png)

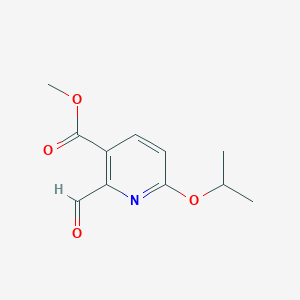
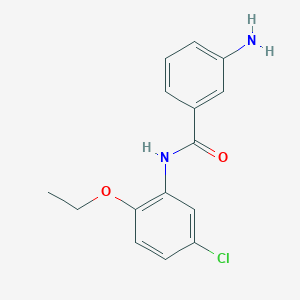
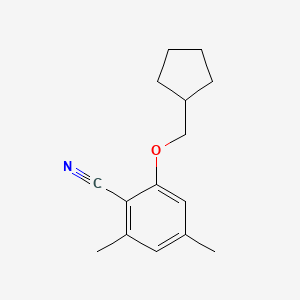
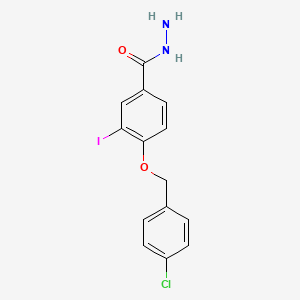

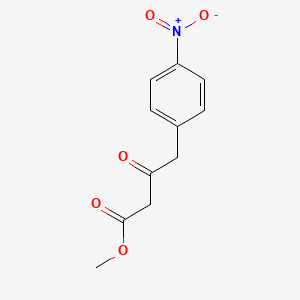
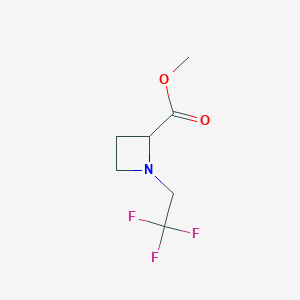

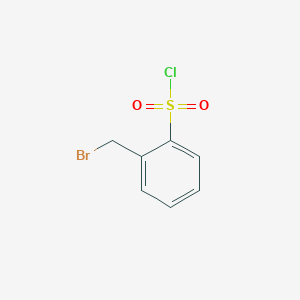
![2-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)acetic acid](/img/structure/B15230085.png)

![4-Trans-[(boc)2-guanidino]cyclohexanecarboxylicacid](/img/structure/B15230094.png)
